4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one
Description
This compound is a heterocyclic organic molecule featuring a pyrrolidin-2-one core fused with a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole moiety is substituted at position 3 with a 4-(dimethylamino)phenyl group, while the pyrrolidin-2-one nitrogen is linked to a 4-isopropylphenyl substituent.
Properties
IUPAC Name |
4-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]-1-(4-propan-2-ylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-15(2)16-5-11-20(12-6-16)27-14-18(13-21(27)28)23-24-22(25-29-23)17-7-9-19(10-8-17)26(3)4/h5-12,15,18H,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKSQXIDWANOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one typically involves multi-step organic reactions One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate amidoximes with carboxylic acids or their derivatives under dehydrating conditions The pyrrolidin-2-one core can be introduced via a subsequent cyclization reaction involving the appropriate amine and ketone precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors for certain steps, automated purification systems, and stringent quality control measures to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions could introduce new aromatic or aliphatic substituents.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential bioactivity could be explored for the development of new pharmaceuticals, particularly in areas like anti-inflammatory or anticancer research.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The pathways involved would depend on the specific biological context, but could include signaling cascades or metabolic pathways influenced by the compound’s binding and activity.
Comparison with Similar Compounds
Core Heterocycles:
- Main Compound : Combines pyrrolidin-2-one (5-membered lactam) and 1,2,4-oxadiazole (5-membered ring with two nitrogen and one oxygen atom).
- Compound: (4Z)-4-[4-(Dimethylamino)benzylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one. Features a pyrazol-3-one core (5-membered ring with two adjacent nitrogen atoms) with a benzylidene substituent .
- Compounds : 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one derivatives. These retain the pyrazol-3-one core but incorporate a benzothiazole substituent and propargyl/allyl groups .
Substituent Effects:
Electronic and Physicochemical Properties
- Main Compound: The dimethylamino group likely red-shifts UV-Vis absorption compared to non-substituted oxadiazoles. The pyrrolidinone lactam may participate in hydrogen bonding, improving aqueous solubility relative to purely aromatic systems.
- Compounds : Benzothiazole’s electron-withdrawing nature could reduce electron density on the pyrazolone ring, altering reactivity in nucleophilic substitutions .
Biological Activity
The compound 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one , often referred to as a pyrrolidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activity, particularly in cancer research. This article synthesizes findings from various studies, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical structure can be represented by the following formula:
This structure features a pyrrolidinone core linked to an oxadiazole moiety and a dimethylamino group, which may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notably:
- Breast Cancer : In a study evaluating the effects of several pyrrolidone derivatives, this compound demonstrated significant cytotoxicity against the MDA-MB-231 breast cancer cell line. The effective concentration (EC50) was reported at approximately 7.3 μM, indicating strong potential for inhibiting cell viability .
- Pancreatic Cancer : The compound also exhibited activity against Panc-1 pancreatic cancer cells. It disrupted colony formation at concentrations of 1 and 2 μM and showed a notable effect on spheroid growth .
The mechanism by which this compound exerts its anticancer effects is not fully elucidated but appears to involve:
- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, preventing them from proliferating.
- Apoptosis Induction : Evidence indicates that it may trigger apoptotic pathways leading to programmed cell death in malignant cells.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its anticancer properties. Key observations include:
- The presence of the dimethylamino group is associated with increased potency against cancer cell lines.
- Modifications to the oxadiazole ring and pyrrolidinone core can significantly alter biological activity, suggesting that specific structural features are critical for enhancing efficacy .
Case Studies
- Study on MDA-MB-231 Cells : A detailed investigation into the effects of various pyrrolidone derivatives revealed that this specific compound effectively inhibited colony growth at low concentrations (1 and 2 μM). The study emphasized its potential for further development as an anticancer agent .
- Spheroid Model Evaluation : In three-dimensional culture models, the compound reduced spheroid viability significantly compared to control groups. This suggests that it may be effective in targeting tumor microenvironments where traditional therapies often fail .
Data Summary Table
| Compound | Cancer Type | EC50 (μM) | Mechanism | Effect on Colony Formation |
|---|---|---|---|---|
| This compound | Breast Cancer (MDA-MB-231) | 7.3 ± 0.4 | Apoptosis Induction | Complete disruption at 1 & 2 μM |
| Pancreatic Cancer (Panc-1) | 10.2 ± 2.6 | Cell Cycle Arrest | Strong effect at 2 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
